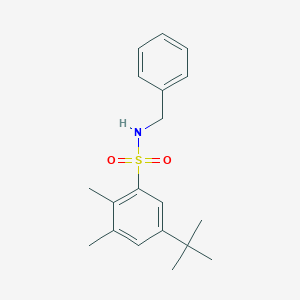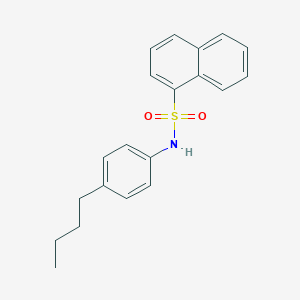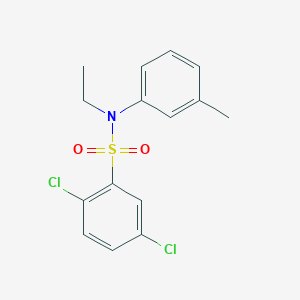![molecular formula C26H27NO5S B281226 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been extensively studied for its scientific research application. It is a synthetic compound that has been synthesized using various methods. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
Mécanisme D'action
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate inhibits the activity of PDE4 and cAMP phosphodiesterases. PDE4 is an enzyme that breaks down cAMP, which is involved in various cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which results in a decrease in inflammation. Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate also inhibits the activity of certain cancer-related enzymes, including protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
The biochemical and physiological effects of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate have been extensively studied. It has been shown to have anti-inflammatory effects in various animal models of asthma and COPD. It has also been shown to have anti-inflammatory effects in animal models of IBD. In addition, it has been shown to have anti-cancer effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its potent inhibitory activity against various enzymes, its well-defined mechanism of action, and its potential use in treating various diseases. The limitations of using Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its synthetic nature, which may limit its use in certain biological systems, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is the further study of its potential use in treating various diseases, including asthma, COPD, IBD, and cancer. Another direction is the development of new synthetic methods to improve its yield and purity. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with butylamine and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate as a white solid.
Applications De Recherche Scientifique
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its scientific research application. It is a potent inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterases. It has been studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been studied for its potential use in cancer therapy.
Propriétés
Formule moléculaire |
C26H27NO5S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-5-6-13-31-26(28)24-18(4)32-25-20-10-8-7-9-19(20)22(15-21(24)25)27-33(29,30)23-14-16(2)11-12-17(23)3/h7-12,14-15,27H,5-6,13H2,1-4H3 |
Clé InChI |
OFGSHBPCHHFPDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
SMILES canonique |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)

